REACTION_CXSMILES
|
[CH:1]([C:9]1[CH:14]=[N:13][C:12]([CH:15]=CC2C=CC=CC=2)=[CH:11][N:10]=1)=CC1C=CC=CC=1.S(=O)(O)[O-:24].[OH2:27]>CO>[N:13]1[CH:14]=[C:9]([CH:1]=[O:27])[N:10]=[CH:11][C:12]=1[CH:15]=[O:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CC1=CC=CC=C1)C1=NC=C(N=C1)C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ozonide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture evaporated under vacuum at 30°
|
Type
|
CUSTOM
|
Details
|
The residual aqueous solution of the dialdehyde is purified by extraction with ether
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC(=C1)C=O)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.96 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |